3-Acetyl-4-methoxy-6-phenyl-2H-pyran-2-one
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Overview
Description
3-Acetyl-4-methoxy-6-phenyl-2H-pyran-2-one is a chemical compound belonging to the pyranone family. Pyranones are six-membered oxygen-containing heterocycles that are known for their diverse biological and chemical properties. This compound is characterized by the presence of an acetyl group at the third position, a methoxy group at the fourth position, and a phenyl group at the sixth position on the pyran-2-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-methoxy-6-phenyl-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the base-mediated cyclization of ethyl 3,5-dioxo-5-phenylpentanoate with 1,8-diazobicyclo[5.4.0]undecan-7-ene (DBU) in benzene . This reaction typically requires refluxing overnight to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-methoxy-6-phenyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Acetyl-4-methoxy-6-phenyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-methoxy-6-phenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The phenyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-phenethyl-2H-pyran-2-one: Similar in structure but with a phenethyl group instead of a phenyl group.
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: Contains a hydroxy group instead of a methoxy group and a methyl group instead of a phenyl group.
Uniqueness
3-Acetyl-4-methoxy-6-phenyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of acetyl, methoxy, and phenyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
93126-34-2 |
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Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
3-acetyl-4-methoxy-6-phenylpyran-2-one |
InChI |
InChI=1S/C14H12O4/c1-9(15)13-12(17-2)8-11(18-14(13)16)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
GKIQYNPVJSLBOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(OC1=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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